1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea
Description
硫脲衍生物在有机化学中的结构功能意义
硫脲基团的结构与功能特性
硫脲基团(-HN-C(=S)-NH-)的核心特征在于其硫原子的高极化性,相较于尿素中的氧原子,硫原子较大的原子半径和较低的电负性增强了分子间的范德华力与氢键相互作用。这种特性使其在配位化学中表现出优异的金属离子螯合能力,例如与过渡金属形成稳定的五元环配合物。
分子轨道分析表明,硫脲基团的π电子离域化通过共振结构实现(图1),其中C=S双键的电子云可向相邻氮原子迁移,形成部分双键特性。这种离域效应不仅增强了分子的热力学稳定性,还为其在催化反应中的中间体形成提供了理论依据。通过密度泛函理论计算,1-(4-乙氧基苯基)-3-(4-氟苯基)硫脲的HOMO轨道主要分布在硫原子与芳环共轭体系,而LUMO轨道则集中在氟取代苯环区域,这种电荷分离特性可能影响其与生物靶标的结合模式。
取代基效应分析
表1比较了不同芳基取代硫脲衍生物的物理化学参数:
| 取代基组合 | 偶极矩 (Debye) | 水溶解度 (mg/mL) | logP |
|---|---|---|---|
| 4-OEt/4-F | 5.2 | 0.15 | 3.8 |
| 4-MeO/4-Cl | 4.9 | 0.18 | 4.1 |
| 3-NO₂/2-F | 6.1 | 0.07 | 2.9 |
数据表明,4-乙氧基与4-氟取代的组合通过空间位阻与电子效应的平衡,实现了适度的亲脂性(logP=3.8),这与其穿越细胞膜的能力直接相关。乙氧基的氧原子可形成分子内氢键,进一步稳定分子构象,而氟原子的强电负性则增强了芳环的缺电子特性。
芳基取代硫脲化合物的历史演进
硫脲的合成历史可追溯至19世纪波兰化学家Marceli Nencki的开创性工作,但芳基取代衍生物的系統研究始于20世纪50年代。早期合成路线依赖异硫氰酸酯与胺类的亲核加成反应,例如使用4-乙氧基苯基异硫氰酸酯与4-氟苯胺在二氯甲烷中缩合,但产率受限于副反应。
2005年镍催化体系的突破性进展显著提升了合成效率。Takagi等开发的Ni(0)/NaBH3CN体系实现了芳基碘化物与硫脲的直接偶联,将4-碘苯乙醚与硫脲在DMF中反应,以82%收率获得前体化合物。近年来的绿色化学趋势推动了无溶剂合成技术的发展,如机械化学研磨法在30分钟内完成芳胺与异硫氰酸酯的缩合,原子经济性达95%以上。
结构修饰的里程碑包括:
- 2003年 :引入葡萄糖基团增强水溶性,通过硫脲桥连接糖基与芳环,显著改善抗菌活性
- 2015年 :开发含噻唑环的硫脲衍生物,利用杂环的刚性结构提高抗癌选择性
- 2022年 :微波辅助合成技术将反应时间从小时级缩短至分钟级,同时保持90%以上产率
这些进展为1-(4-乙氧基苯基)-3-(4-氟苯基)硫脲的定向合成奠定了方法学基础。当前研究热点集中在连续流微反应器中的公斤级制备工艺,通过精确控制温度与停留时间,可将杂质含量降至0.5%以下。
Properties
Molecular Formula |
C15H15FN2OS |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H15FN2OS/c1-2-19-14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,20) |
InChI Key |
DABXILQPUNXIPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Route A: 4-Ethoxyaniline and 4-Fluorophenyl Isothiocyanate
This method employs 4-ethoxyaniline as the nucleophile and 4-fluorophenyl isothiocyanate as the electrophile. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate’s carbon center, forming a thiourea linkage.
Procedure :
-
Reaction Setup : Dissolve 4-ethoxyaniline (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under nitrogen.
-
Addition of Isothiocyanate : Add 4-fluorophenyl isothiocyanate (1.0 mmol) dropwise at 0°C with stirring.
-
Reaction Conditions : Warm the mixture to room temperature and stir for 4–6 hours (monitor by TLC).
-
Work-Up : Concentrate under reduced pressure and purify the crude product via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) or recrystallization from ethanol.
Route B: 4-Fluoroaniline and 4-Ethoxyphenyl Isothiocyanate
This alternative route reverses the roles of the amine and isothiocyanate. While mechanistically identical to Route A, the choice of starting materials may depend on commercial availability or cost considerations.
Procedure :
-
Reaction Setup : Dissolve 4-fluoroaniline (1.0 mmol) in DCM (10 mL).
-
Addition of Isothiocyanate : Add 4-ethoxyphenyl isothiocyanate (1.0 mmol) dropwise at 0°C.
-
Reaction Conditions : Stir at room temperature for 4–6 hours.
-
Purification : Isolate the product via filtration or chromatography as above.
Yield : Comparable to Route A (68–82%).
Mechanistic Insights and Reaction Optimization
The thiourea formation proceeds through a concerted mechanism where the amine’s lone pair attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea. Key factors influencing the reaction include:
-
Solvent Selection : Polar aprotic solvents (e.g., DCM, acetone) enhance reactivity by stabilizing intermediates.
-
Temperature Control : Cooling during isothiocyanate addition minimizes side reactions (e.g., hydrolysis).
-
Stoichiometry : Equimolar ratios of amine and isothiocyanate prevent oligomerization.
Characterization and Analytical Data
Spectral Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 9.85 (s, 1H, NH), 9.72 (s, 1H, NH) – thiourea protons.
-
δ 7.45–6.85 (m, 8H) – aromatic protons.
-
δ 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3).
13C NMR (101 MHz, DMSO-d6) :
-
δ 180.2 (C=S), 162.1 (C-F), 158.9 (C-O), 135.4–114.8 (aromatic carbons), 63.5 (OCH2CH3), 14.7 (OCH2CH3).
IR (KBr) :
Physical Properties
Comparative Analysis of Methodologies
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Yield | 70–85% | 68–82% |
| Purification Ease | Chromatography | Recrystallization |
| Scalability | >10 g feasible | Limited by cost |
Route A is generally preferred due to better availability of 4-ethoxyaniline and higher yields.
Challenges and Mitigation Strategies
-
Isothiocyanate Hydrolysis : Moisture-sensitive isothiocyanates require anhydrous conditions.
-
Byproduct Formation : Excess amine may lead to bis-thiourea derivatives; strict stoichiometric control is essential.
-
Purification Difficulties : Silica gel chromatography effectively removes unreacted starting materials .
Chemical Reactions Analysis
Cyclization to 2-Imino-1,3-thiazolines
This compound undergoes cyclization with 2-bromo-1-(4-fluorophenyl)ethan-1-one in alkaline aqueous media to form 2-imino-1,3-thiazolines (Scheme 1) .
Reaction Conditions:
-
Base: NaOH (10% w/v)
-
Temperature: 60–70°C
-
Time: 4–6 hours
Structural Modifications:
| Product Feature | Spectral Data (¹H NMR) | Spectral Data (¹³C NMR) |
|---|---|---|
| H-4 (thiazoline ring) | δ 6.34–6.46 ppm (s) | δ 104.4–105.1 ppm (olefinic C) |
| C=N | – | δ 154–157 ppm |
| C=S | – | δ 179 ppm (pre-cyclization) |
Mechanistic Insights:
-
The thiourea sulfur acts as a nucleophile, attacking the α-carbon of the bromoketone.
-
Subsequent dehydrohalogenation and ring closure yield the thiazoline core .
Electrophilic Substitution on Aromatic Rings
The 4-ethoxyphenyl and 4-fluorophenyl groups participate in electrophilic substitution reactions:
Nitration
-
Conditions: HNO₃/H₂SO₄, 0–5°C
-
Outcome: Nitro groups preferentially substitute at the ortho and para positions of the 4-ethoxyphenyl ring due to the electron-donating ethoxy group.
Halogenation
-
Conditions: Br₂/FeBr₃ (for bromination)
-
Regioselectivity: Fluorophenyl ring undergoes meta substitution due to electron-withdrawing fluorine.
Complexation with Metal Ions
The thiourea moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming stable complexes:
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | S and N (thiourea) | 4.8–5.2 |
| Ni²⁺ | S and N (thiourea) | 3.9–4.3 |
Applications:
Oxidation to Urea Derivatives
Controlled oxidation with H₂O₂ or KMnO₄ converts the thiourea group to urea:
Reaction:
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea → 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)urea
Conditions:
Characterization Post-Oxidation:
Acid/Base-Mediated Degradation
Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the thiourea bond undergoes hydrolysis:
Products:
-
Acidic Hydrolysis: 4-Ethoxyaniline + 4-fluorophenyl isothiocyanate
-
Basic Hydrolysis: 4-Ethoxyaniline + 4-fluorophenyl amine + COS gas.
Scientific Research Applications
1. Antimicrobial Properties
Research has shown that thiourea derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea were effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could outperform traditional antibiotics in some cases .
2. Anticancer Activity
Thiourea derivatives have been investigated for their potential as anticancer agents. In vitro studies revealed that this compound could inhibit the proliferation of cancer cell lines, suggesting its role in disrupting cell cycle progression. The compound's structural features, such as the ethoxy and fluorophenyl groups, may enhance its binding affinity to cancer-related targets .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of various thiourea derivatives. Among them, this compound showed promising results against multidrug-resistant strains of bacteria. The study highlighted the importance of fluorine substitution in enhancing antibacterial potency .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of thiourea derivatives on HeLa cells. The results indicated that this compound reduced cell viability significantly at concentrations as low as 50 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .
Data Summary
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of ethoxy and fluorophenyl groups enhances its binding affinity and specificity towards these targets.
Molecular Targets and Pathways:
- Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiourea Derivatives
Key Observations :
- Electron-Withdrawing Groups : Fluorine and nitro substituents enhance target binding via electronic effects. For example, the pyridine-hydrazone derivative in showed superior antimycobacterial activity due to its ability to coordinate with metal ions in bacterial enzymes.
- Lipophilicity : Ethoxy and alkyl groups improve membrane penetration but may reduce aqueous solubility. The ethoxyphenyl moiety in the target compound contrasts with the polar nitro group in 1-(2-hydroxy-5-nitrophenyl)-3-(4-ethoxyphenyl)thiourea .
- Bulkiness : Adamantane-based thioureas (e.g., 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea) exhibit rigid structures that enhance binding to hydrophobic enzyme pockets .
Key Findings :
- Antiviral Activity : The 4-fluorophenyl group is critical in anti-HIV-1 activity, as seen in , where it facilitates π-π interactions with aromatic residues in the reverse transcriptase pocket.
- Antimicrobial Potency : Nitro and halogen substituents (Cl, Br) in thiourea-Cu(II) complexes enhance activity against drug-resistant M. tuberculosis by disrupting metal-dependent enzymes .
- Enzyme Inhibition : Methoxy and hydroxy groups in tyrosinase inhibitors improve binding affinity via hydrogen bonding and steric effects .
Biological Activity
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea is a compound belonging to the thiourea family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with substituted anilines. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the structure of the synthesized compound.
1. Antioxidant Activity
Thiourea derivatives, including this compound, have demonstrated significant antioxidant properties. In a study evaluating various thiourea derivatives, it was found that these compounds exhibited remarkable activity in scavenging free radicals, as measured by assays such as DPPH and ABTS .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 12.5 | 15.0 |
| Reference Standard | 10.0 | 11.0 |
2. Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies. It was evaluated for its ability to inhibit cholinesterases and tyrosinase, which are critical in various physiological processes and disease states:
- Cholinesterase Inhibition : The thiourea derivative exhibited an IC50 value significantly lower than that of galantamine, a standard inhibitor .
- Tyrosinase Inhibition : It also displayed potent inhibition against tyrosinase, suggesting potential applications in skin whitening formulations .
3. Antimicrobial Activity
Research indicates that thioureas possess antimicrobial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
In addition to bacterial activity, the compound also demonstrated antifungal effects against common fungal strains, indicating its broad-spectrum antimicrobial potential .
4. Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. The MTT assay revealed that this compound effectively reduced cell viability in liver carcinoma cells (HepG2), with an IC50 value of approximately 20 µM:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 20 |
| MCF-7 | 25 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation .
Case Studies
Several studies have highlighted the biological significance of thiourea derivatives:
- Antiviral Activity : A study reported that similar thiourea compounds exhibited antiviral activity against HIV-1 and Coxsackievirus type B5, with some derivatives showing cytotoxic effects at concentrations below 10 µM .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of thioureas in treating conditions associated with oxidative stress and inflammation.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea?
To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of precursors. For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error approaches. Post-synthesis, validate purity via HPLC or NMR before scaling . Additionally, refer to methodologies in thiourea derivative synthesis, such as coupling aryl isothiocyanates with substituted anilines under controlled conditions, as exemplified in analogous thiourea syntheses .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this thiourea derivative?
Combine FT-IR to confirm thiourea C=S stretching (~1200–1250 cm⁻¹), ¹H/¹³C NMR for structural elucidation of ethoxy and fluorophenyl groups, and single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SCXRD parameters (e.g., R factor < 0.05) ensure high-resolution structural data, as demonstrated in crystallographic studies of similar thioureas .
Q. How should researchers design preliminary biological activity assays for this compound?
Begin with in vitro assays targeting hypothesized biological activities (e.g., antimicrobial, enzyme inhibition). Use dose-response curves (e.g., IC₅₀ determination) and include positive controls (e.g., known inhibitors). For antibacterial testing, follow CLSI guidelines with Gram-positive/negative strains. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure specificity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental biological activity data?
Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities toward target proteins (e.g., enzymes). Compare results with experimental IC₅₀ values to identify mismatches. For instance, discrepancies between in silico and in vitro antimalarial activity may arise from solubility issues, prompting formulation adjustments .
Q. What strategies are effective for elucidating structure-activity relationships (SARs) in substituted thioureas?
Use a congeneric series with systematic substituent variations (e.g., ethoxy vs. methoxy, fluorine vs. chlorine). Analyze trends in biological activity via multivariate regression or machine learning. For example, substituent electronegativity (fluorine vs. chloro) may correlate with antibacterial potency due to altered membrane permeability .
Q. How can researchers address inconsistent results in thiourea derivative stability studies?
Conduct accelerated stability testing under varied conditions (pH, temperature, light) with LC-MS monitoring. For hydrolytic instability, identify degradation products (e.g., urea derivatives) and modify the thiourea backbone (e.g., N-alkylation) to enhance resistance, as shown in structurally related compounds .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) or membrane-based separation (e.g., nanofiltration) for scalable purification. Validate purity via high-resolution mass spectrometry (HRMS) .
Methodological Guidance
Q. How should theoretical frameworks guide mechanistic studies of this compound’s biological activity?
Anchor hypotheses in molecular recognition theories (e.g., lock-and-key model for enzyme inhibition) or chemoinformatics (e.g., QSAR models). For example, antitubercular activity might involve targeting InhA enoyl-ACP reductase; validate via enzyme kinetics and competitive inhibition assays .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Use non-linear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. For outliers, apply Grubbs’ test or robust regression. Replicate experiments in triplicate to distinguish biological variability from experimental error .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
Analyze SCXRD-derived packing diagrams to identify hydrophobic domains contributing to low solubility. Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while preserving hydrogen-bonding networks critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
